

A Comparative Guide to the Infrared Spectroscopy of 4-Bromo-2-methylphenol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Bromo-2-methylphenol

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the infrared (IR) spectrum of **4-Bromo-2-methylphenol**, presenting a comparison with related phenol compounds. The information herein is intended to support researchers in identifying and characterizing this compound through its unique vibrational spectroscopy fingerprint.

Comparison of Infrared Spectra

The infrared spectrum of **4-Bromo-2-methylphenol** is characterized by absorption bands corresponding to its specific functional groups: the hydroxyl (-OH) group, the aromatic ring, the methyl (-CH₃) group, and the carbon-bromine (C-Br) bond. To facilitate a clear understanding of its spectral features, the following table compares the key IR absorption bands of **4-Bromo-2-methylphenol** with those of phenol, 2-methylphenol (o-cresol), and 4-bromophenol.

Functional Group	4-Bromo-2-methylphenol (cm ⁻¹)	Phenol (cm ⁻¹)[1]	2-Methylphenol (o-cresol) (cm ⁻¹)	4-Bromophenol (cm ⁻¹)	Vibrational Mode
O-H Stretch	~3400-3550 (broad)	~3200-3600 (broad)	~3300-3600 (broad)	~3200-3550 (broad)	Stretching
Aromatic C-H Stretch	~3020-3100	~3000-3100	~3000-3100	~3020-3100	Stretching
Aliphatic C-H Stretch	~2850-2960	N/A	~2850-2970	N/A	Stretching
Aromatic C=C Stretch	~1500-1600	~1500-1600	~1500-1620	~1480-1600	Stretching
C-O Stretch	~1200-1250	~1220	~1210-1260	~1210-1260	Stretching
O-H Bend	~1330-1420	~1330-1410	~1320-1400	~1330-1410	Bending
C-H Bend (Aromatic)	~800-900	~750-850	~740-840	~820-880	Out-of-plane bending
C-Br Stretch	~500-650	N/A	N/A	~500-600	Stretching

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

The following protocol outlines the methodology for acquiring the infrared spectrum of **4-Bromo-2-methylphenol** and similar solid phenol compounds using an ATR-FTIR spectrometer. Information from PubChem suggests that a Bruker Tensor 27 FT-IR instrument with an ATR-Neat technique is suitable for this analysis[2].

Objective: To obtain a high-quality infrared spectrum of the solid sample for qualitative analysis.

Materials and Equipment:

- FTIR Spectrometer (e.g., Bruker Tensor 27 or equivalent) equipped with a diamond or zinc selenide ATR accessory.

- **4-Bromo-2-methylphenol** (solid)
- Spatula
- Isopropanol or ethanol for cleaning
- Lint-free wipes

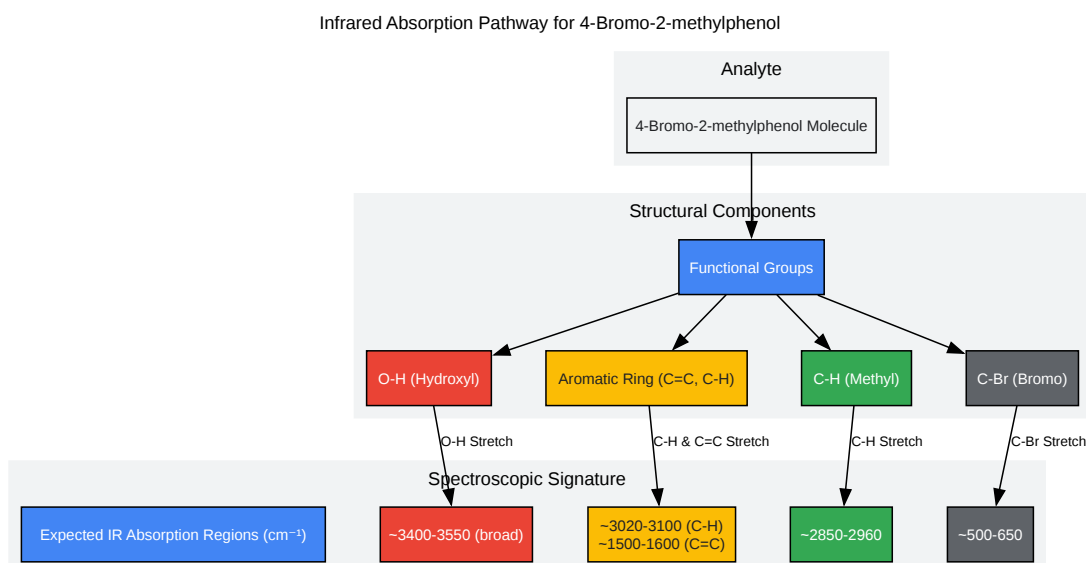
Procedure:

- Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
- Background Spectrum:
 - Clean the surface of the ATR crystal with a lint-free wipe dampened with isopropanol or ethanol to remove any residues.
 - Allow the crystal to air dry completely.
 - Acquire a background spectrum. This will account for the absorbance of the crystal and the surrounding atmosphere (e.g., CO₂ and water vapor).
- Sample Application:
 - Place a small amount of the solid **4-Bromo-2-methylphenol** sample onto the center of the ATR crystal using a clean spatula.
 - Lower the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal surface.
- Spectrum Acquisition:
 - Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
 - The spectrum is usually collected in the mid-IR range, from 4000 cm⁻¹ to 400 cm⁻¹.

- Data Processing:
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
 - If necessary, apply baseline correction and other spectral processing functions available in the software.
- Cleaning:
 - Release the pressure clamp and carefully remove the sample from the ATR crystal.
 - Clean the crystal surface thoroughly with a lint-free wipe and an appropriate solvent (e.g., isopropanol or ethanol).

Logical Relationships of Functional Groups and IR Absorptions

The following diagram illustrates the relationship between the functional groups present in **4-Bromo-2-methylphenol** and their characteristic absorption regions in the infrared spectrum.



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Caption: Functional groups of **4-Bromo-2-methylphenol** and their corresponding IR absorption regions.

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References

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- To cite this document: BenchChem. [A Comparative Guide to the Infrared Spectroscopy of 4-Bromo-2-methylphenol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b185452#infrared-spectroscopy-data-for-4-bromo-2-methylphenol]

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